1-(4-Methoxybenzyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea
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Description
1-(4-Methoxybenzyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea is a chemical compound with potential applications in scientific research. This molecule is a type of urea-thiazole derivative, which has been synthesized and studied for its biological activities. In
Scientific Research Applications
Radiolabeled Compounds for PET Studies
One significant application involves the synthesis and evaluation of radiolabeled compounds for positron emission tomography (PET) studies. For instance, a specific compound, AR-A014418, known for its selective inhibition of glycogen synthase kinase-3beta (GSK-3beta), was radiolabeled for cerebral PET studies to investigate its potential in brain imaging. However, it exhibited poor brain penetration, indicating its limitation for such applications (Vasdev et al., 2005).
Optical Properties of Complexes
Research into the optical behavior of complexes involving related thiazole derivatives has been conducted. The study on optical reflectance and transmittance measurements of these complexes revealed significant findings on their optical band gaps and refractive indices, which are crucial for understanding their potential use in optical materials and devices (Yakuphanoglu et al., 2005).
Synthesis for Pharmacokinetic Studies
Another area of application is in the synthesis of stable, isotopically labeled compounds for pharmacokinetic studies. For example, the deuterium-labeled version of AR-A014418 was synthesized to serve as an internal standard in liquid chromatography–mass spectrometry (LC–MS) analysis, aiding in drug absorption and distribution studies (Liang et al., 2020).
Derivative Synthesis for Material Science
Derivatives of similar compounds have been synthesized for various material science applications. This includes research into new polyureas derived from certain urea derivatives, which are explored for their potential use in polymer science due to their structural and thermal properties (Mallakpour et al., 2002).
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-10-20-15-14(25-10)8-7-13-16(15)26-18(21-13)22-17(23)19-9-11-3-5-12(24-2)6-4-11/h3-8H,9H2,1-2H3,(H2,19,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBYBDYUQGIGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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